

An In-depth Technical Guide to 2-Bromo-3-methylbutyric acid

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Compound of Interest

Compound Name: 2-Bromo-3-methylbutyric acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-3-methylbutyric acid**, a key chemical intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Identity and Structure

2-Bromo-3-methylbutyric acid, also known as α -Bromoisovaleric acid or 2-Bromoisovaleric acid, is a halogenated carboxylic acid.[1][2] Its structure features a bromine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) and a methyl group on the third carbon.[3] This compound is chiral, existing as two enantiomers, (R)- and (S)-, as well as a racemic mixture.[4]

The primary identifier for the racemic mixture is CAS Number 565-74-2.[5]

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	565-74-2[5]
Molecular Formula	C5H9BrO2[5]
Molecular Weight	181.03 g/mol [6]
IUPAC Name	2-bromo-3-methylbutanoic acid[6]
Synonyms	α -Bromoisovaleric acid, 2-Bromoisovaleric acid, DL-2-Bromoisovaleric acid[1][5]
InChI Key	UEBARDWJXBGYEJ-UHFFFAOYSA-N[3]
Canonical SMILES	<chem>CC(C)C(C(=O)O)Br</chem> [3]

Physicochemical and Spectroscopic Data

2-Bromo-3-methylbutyric acid typically appears as a white to beige crystalline powder or solid.[5][7] It is soluble in organic solvents like alcohol and diethyl ether but has very slight solubility in water.[8]

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	White to beige crystalline powder or chunks	[5][9]
Melting Point	39-42 °C	[5][8]
Boiling Point	124-126 °C (at 20 mmHg)	[5][8]
Density	1.513 g/cm ³	[5]
Flash Point	107 °C	[5]
Refractive Index	1.479	[5]
Solubility	Alcohol: Soluble Diethyl Ether: Soluble Water: Very slightly soluble	[8]

Table 3: Spectroscopic Data

Spectroscopy	Data Description
^{13}C NMR	Spectra available in chemical databases, typically run in Chloroform-d.[10]
Mass Spec (GC-MS)	Mass spectra data are available, showing characteristic fragmentation patterns.[11][12]
Infrared (IR)	IR spectra are available from various sources.[2]

Synthesis of 2-Bromo-3-methylbutyric acid

The most common method for synthesizing **2-Bromo-3-methylbutyric acid** is through the Hell-Volhard-Zelinsky (HVZ) reaction.[5] This reaction involves the alpha-bromination of a carboxylic acid, in this case, 3-methylbutyric acid (isovaleric acid), using bromine in the presence of a catalytic amount of phosphorus tribromide (PBr_3).[13][14]

Reaction Mechanism

The HVZ reaction proceeds through several key steps:

- **Acyl Bromide Formation:** The carboxylic acid reacts with PBr_3 to form the corresponding acyl bromide.
- **Enolization:** The acyl bromide tautomerizes to its enol form.
- **Bromination:** The enol, being electron-rich, attacks a molecule of Br_2 , leading to bromination at the alpha-position.
- **Hydrolysis/Exchange:** The resulting α -bromo acyl bromide can then be hydrolyzed with water to yield the final α -bromo carboxylic acid product. Alternatively, it can react with another molecule of the starting carboxylic acid to regenerate the acyl bromide intermediate and form the product, thus continuing the catalytic cycle.[14][15]

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory procedure based on the Hell-Volhard-Zelinsky reaction is as follows:

Materials:

- 3-methylbutyric acid (isovaleric acid)
- Red phosphorus or Phosphorus tribromide (PBr_3) (catalytic amount)
- Bromine (Br_2)
- Anhydrous conditions

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutyric acid and a catalytic amount of red phosphorus (which will react with bromine to form PBr_3 in situ) or PBr_3 directly.
- Slowly add bromine to the mixture from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a proper scrubbing system.
- After the addition of bromine is complete, heat the reaction mixture under reflux until the reaction is complete, which is often indicated by the disappearance of the red bromine color.
- Cool the reaction mixture to room temperature.
- Slowly and carefully add water to the mixture to hydrolyze the intermediate α -bromo acyl bromide to the final product, **2-Bromo-3-methylbutyric acid**.
- The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing the organic layer, drying it over an anhydrous salt (e.g., MgSO_4), and removing the solvent under reduced pressure.
- Further purification can be achieved by distillation under reduced pressure or recrystallization.

Synthesis Workflow Diagram

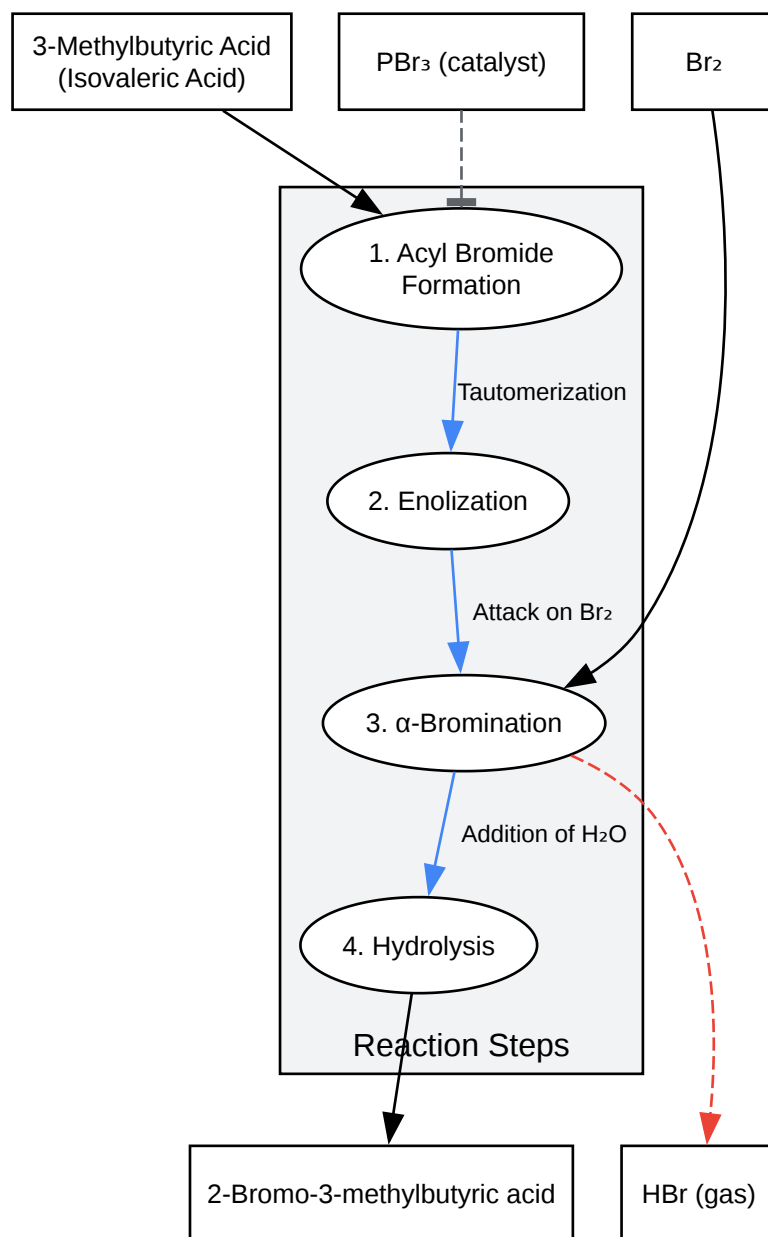


Figure 1: Hell-Volhard-Zelinsky Synthesis Workflow

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Caption: Figure 1: Hell-Volhard-Zelinsky Synthesis Workflow

Applications in Research and Drug Development

The reactivity of the bromine atom makes **2-Bromo-3-methylbutyric acid** a valuable building block for nucleophilic substitution reactions, enabling the synthesis of more complex molecules.

[\[5\]](#)

Pharmaceutical Intermediate

This compound serves as a precursor for various pharmaceuticals, including antihypertensive agents and antibiotics.[\[5\]](#) The introduction of bromine into a molecule can be a strategic move in drug design, potentially enhancing efficacy or altering pharmacokinetic properties.[\[16\]](#)

Synthesis of Amino Acid Derivatives

A well-documented application is the preparation of optically active N-methylvalines.[\[1\]](#)[\[5\]](#) This involves a nucleophilic substitution reaction where the bromine atom is displaced by a methylamino group. This pathway is crucial for synthesizing custom amino acids for peptide and peptidomimetic drug development.

Agrochemical Synthesis

Derivatives of **2-Bromo-3-methylbutyric acid** are used in the production of herbicides and pesticides, contributing to crop protection efforts.[\[5\]](#)

Biochemical Research

The compound and its enantiomers have been used in biochemical studies, for example, to investigate the conjugation of glutathione (GSH) with (R)- and (S)- α -bromoisovaleric acid in rats, which provides insights into metabolic and detoxification pathways.[\[9\]](#)

Experimental Workflow: Synthesis of N-Methylvaline

The following diagram illustrates a logical workflow for the synthesis of N-methylvaline, a representative application for drug development professionals.

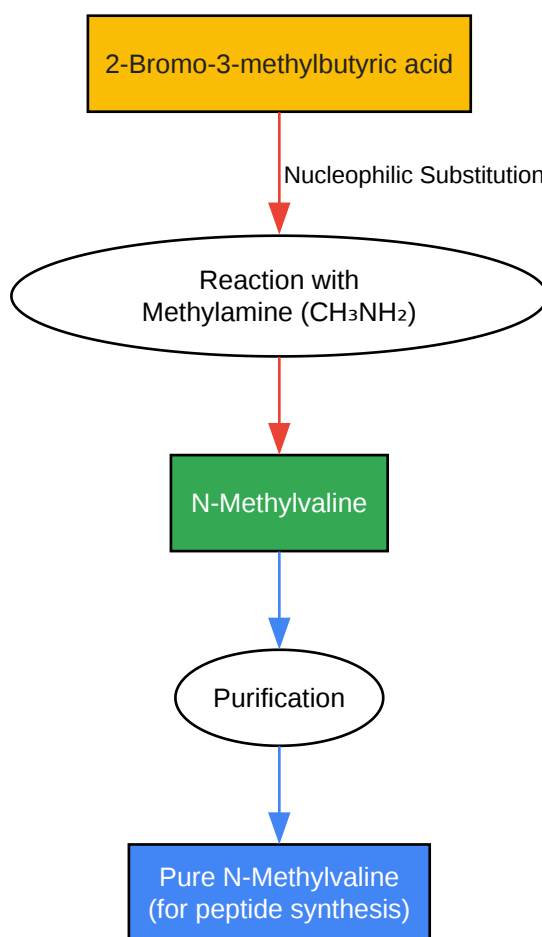


Figure 2: Workflow for N-Methylvaline Synthesis

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Caption: Figure 2: Workflow for N-Methylvaline Synthesis

Crystallographic Information

The solid-state structure of both enantiopure (R)- and racemic **2-Bromo-3-methylbutyric acid** has been elucidated by X-ray crystallography. This information is critical for understanding intermolecular interactions and packing modes, which can influence the material's physical properties.[4]

Table 4: Crystallographic Data Summary

Compound	Crystal System	Key Feature	Reference
(R)-2-Bromo-3-methylbutyric acid	Triclinic	Forms homochiral O–H...O hydrogen-bonded dimers.	[4]
rac-2-Bromo-3-methylbutyric acid	Triclinic	Forms centrosymmetric heterochiral dimers; crystal packing is denser than the enantiopure form.	[4]

Both structures adopt a nearly identical staggered conformation, indicating a preferred molecular geometry regardless of the crystal environment.[4]

Safety and Handling

2-Bromo-3-methylbutyric acid is classified as a corrosive and toxic substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[6][7]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be used when handling this compound. It should be stored in a cool, well-ventilated area away from incompatible substances.[5]

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